Chemical Structure & Synthetic Utility of 4-Ethoxy-2-thiophenecarboxylic Acid
Chemical Structure & Synthetic Utility of 4-Ethoxy-2-thiophenecarboxylic Acid
Executive Summary
4-Ethoxy-2-thiophenecarboxylic acid is a specialized heterocyclic scaffold employed primarily in the design of bioactive small molecules. Structurally, it functions as a bioisostere for 3-alkoxybenzoic acids, offering distinct electronic properties due to the sulfur-containing aromatic ring. This compound serves as a critical intermediate in the synthesis of P2Y14 receptor antagonists , HCV NS5B polymerase inhibitors , and various kinase inhibitors.
This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol starting from commercially available precursors, and a detailed examination of its medicinal chemistry utility.
Physicochemical & Structural Analysis
The molecule comprises a thiophene ring substituted at the C2 position with a carboxylic acid (electron-withdrawing) and at the C4 position with an ethoxy group (electron-donating).
Electronic Distribution
The thiophene ring is
-
C2-Carboxyl Group: Exerts a
(mesomeric) and (inductive) effect, withdrawing electron density and increasing the acidity of the proton. -
C4-Ethoxy Group: Exerts a strong
effect. Unlike the para-position in benzene, the C4 position in thiophene (relative to C2) allows for significant resonance interaction, modulating the electrophilicity of the ring carbons.
Key Properties Table[1]
| Property | Value / Characteristic | Mechanistic Implication |
| Molecular Formula | Core scaffold identity. | |
| Molecular Weight | 172.20 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| Predicted pKa | ~3.8 – 4.2 | Slightly less acidic than 2-thiophenecarboxylic acid (pKa 3.5) due to the electron-donating ethoxy group. |
| H-Bond Donors | 1 (COOH) | Critical for active site binding (e.g., salt bridge formation). |
| H-Bond Acceptors | 3 (COOH, OEt) | Interaction points for serine/threonine residues in target proteins. |
| Lipophilicity (LogP) | ~1.8 – 2.1 | Moderate lipophilicity ensures good membrane permeability. |
Synthetic Architecture: A Self-Validating Protocol
While various routes exist, the most robust and reproducible method for research applications involves the O-alkylation of methyl 4-hydroxy-2-thiophenecarboxylate followed by saponification. This route avoids the harsh conditions of direct ring synthesis (Fiesselmann synthesis) and allows for late-stage diversification.
Retrosynthetic Analysis (Graphviz)
Detailed Methodology
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: Methyl 4-hydroxy-2-thiophenecarboxylate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Anhydrous) or Acetone (reflux).
-
Protocol:
-
Dissolve methyl 4-hydroxy-2-thiophenecarboxylate in anhydrous DMF under
atmosphere. -
Add
and stir for 30 minutes at RT to ensure deprotonation of the phenol-like hydroxyl (formation of the phenoxide equivalent). -
Add Ethyl Iodide dropwise.
-
Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (polar) should disappear, replaced by the less polar ester.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over
.
-
Step 2: Saponification (Ester Hydrolysis)
-
Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).
-
Protocol:
-
Dissolve the crude ester from Step 1 in THF/Water.
-
Add LiOH and stir at RT for 12 hours.
-
Acidification (Critical): Cool to 0°C and acidify to pH ~2 using 1N HCl. The free acid will precipitate.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.
-
Medicinal Chemistry Utility
The 4-ethoxy-2-thiophenecarboxylic acid moiety is not merely a spacer; it is a pharmacophore that engages in specific interactions.
Biological Targets & Mechanisms
-
P2Y14 Receptor Antagonists: Recent studies (e.g., J. Med.[1] Chem. 2024) highlight 4-substituted thiophene-2-carboxyl derivatives as potent antagonists for the P2Y14 receptor, a target for Inflammatory Bowel Disease (IBD).[1] The 4-position substituent (amide or alkoxy) is crucial for occupying a hydrophobic pocket within the receptor.
-
HCV NS5B Polymerase Inhibitors: The thiophene carboxylic acid scaffold serves as a template for allosteric inhibitors. The carboxylic acid forms a salt bridge with arginine residues in the Thumb II domain of the polymerase, while the 4-ethoxy group orients the molecule to minimize steric clash with the protein backbone.
Structure-Activity Relationship (SAR) Workflow
Analytical Characterization
To validate the synthesis of 4-ethoxy-2-thiophenecarboxylic acid, the following spectral data should be obtained:
-
1H NMR (400 MHz, DMSO-d6):
- 12.8-13.0 (br s, 1H, COOH )
- 7.55 (d, J = 1.5 Hz, 1H, Thiophene H-5)
- 6.80 (d, J = 1.5 Hz, 1H, Thiophene H-3)
- 4.05 (q, J = 7.0 Hz, 2H, O-CH 2-CH3)
- 1.35 (t, J = 7.0 Hz, 3H, O-CH2-CH 3)
-
Note: The coupling constant (J) of ~1.5 Hz is characteristic of meta-like coupling in 2,4-disubstituted thiophenes.
-
Mass Spectrometry (ESI-):
-
Calculated
: 171.01 -
Found
: 171.0
-
References
-
Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 2024.[1]
-
Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase. Bioorganic & Medicinal Chemistry Letters, 2004.[2]
-
2-Thiophenecarboxylic acid. PubChem Compound Summary. National Center for Biotechnology Information.
-
4-Hydroxy-2-thiophenecarboxylic acid methyl ester. ChemicalBook.
Sources
- 1. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
